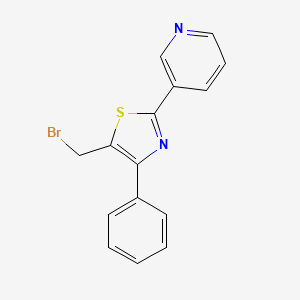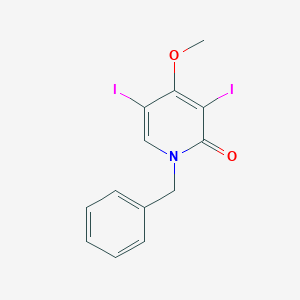![molecular formula C13H14N4O B12632280 3-tert-Butyl-6-(1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine CAS No. 959977-73-2](/img/structure/B12632280.png)
3-tert-Butyl-6-(1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-Butyl-6-(1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that features a unique combination of oxazole and triazolopyridine rings
Méthodes De Préparation
The synthesis of 3-tert-Butyl-6-(1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine typically involves the formation of the oxazole and triazolopyridine rings through a series of organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process .
Analyse Des Réactions Chimiques
3-tert-Butyl-6-(1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-tert-Butyl-6-(1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-tert-Butyl-6-(1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it is predicted to inhibit DNA transcription by blocking DNA topoisomerase, an enzyme crucial for DNA replication and transcription. This inhibition can lead to anti-tumor activities by preventing the proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
3-tert-Butyl-6-(1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine can be compared with other similar compounds, such as:
Triazolopyridine derivatives: These compounds share the triazolopyridine core but differ in their substituents, leading to variations in their chemical and biological properties.
Oxazole derivatives: Compounds with the oxazole ring exhibit diverse biological activities and are used in various medicinal applications.
The uniqueness of this compound lies in its combined structure, which imparts specific chemical reactivity and potential biological activities not found in simpler analogs.
Propriétés
Numéro CAS |
959977-73-2 |
|---|---|
Formule moléculaire |
C13H14N4O |
Poids moléculaire |
242.28 g/mol |
Nom IUPAC |
5-(3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-1,3-oxazole |
InChI |
InChI=1S/C13H14N4O/c1-13(2,3)12-16-15-11-5-4-9(7-17(11)12)10-6-14-8-18-10/h4-8H,1-3H3 |
Clé InChI |
QAKVGPPTBIEAKA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NN=C2N1C=C(C=C2)C3=CN=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 8-chloro-4-(1H-indol-4-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12632216.png)

![3-[1-(4-Chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide](/img/structure/B12632221.png)
![(2S)-4-methyl-2-[[1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]piperidine-4-carbonyl]amino]pentanoic acid](/img/structure/B12632222.png)
![N',N'-dimethyl-N-(8-piperidin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)propane-1,3-diamine](/img/structure/B12632228.png)
![N,N,1,1-Tetramethyl-1-[3-(morpholin-4-yl)propyl]silanamine](/img/structure/B12632237.png)
![3,5,8-Trioxa-4-phosphabicyclo[5.1.0]octane](/img/structure/B12632239.png)

![N-(2-Aminophenyl)-4-[(4-methoxy-1H-indazol-1-yl)methyl]benzamide](/img/structure/B12632276.png)

![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-bis(2,4,6-trimethylphenyl)borane](/img/structure/B12632287.png)


